Acetamide, 2-(3-methyl-2-butenyl)-2-(1-naphthyl)-2-(2-(1-pyrrolidinyl)ethyl)-
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Overview
Description
“Acetamide, 2-(3-methyl-2-butenyl)-2-(1-naphthyl)-2-(2-(1-pyrrolidinyl)ethyl)-” is a complex organic compound that features a combination of various functional groups, including an acetamide group, a naphthyl group, and a pyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Acetamide, 2-(3-methyl-2-butenyl)-2-(1-naphthyl)-2-(2-(1-pyrrolidinyl)ethyl)-” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, which are then combined under specific conditions to form the final product. Common synthetic routes may include:
Amidation reactions: Combining an amine with an acyl chloride or anhydride to form the acetamide group.
Alkylation reactions: Introducing the 3-methyl-2-butenyl group through alkylation of a suitable precursor.
Aromatic substitution: Attaching the naphthyl group via electrophilic aromatic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
“Acetamide, 2-(3-methyl-2-butenyl)-2-(1-naphthyl)-2-(2-(1-pyrrolidinyl)ethyl)-” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the reactive sites within the molecule.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it could be studied for its interactions with biological molecules and potential effects on cellular processes.
Medicine
Industry
In industry, it could be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of “Acetamide, 2-(3-methyl-2-butenyl)-2-(1-naphthyl)-2-(2-(1-pyrrolidinyl)ethyl)-” would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity and affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Acetamide derivatives: Compounds with similar acetamide groups but different substituents.
Naphthyl compounds: Molecules containing the naphthyl group, which may have similar aromatic properties.
Pyrrolidinyl compounds: Compounds featuring the pyrrolidinyl group, which may share similar structural characteristics.
Uniqueness
The uniqueness of “Acetamide, 2-(3-methyl-2-butenyl)-2-(1-naphthyl)-2-(2-(1-pyrrolidinyl)ethyl)-” lies in its specific combination of functional groups, which may confer unique chemical and biological properties not found in other similar compounds.
Properties
CAS No. |
50765-90-7 |
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Molecular Formula |
C23H30N2O |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
5-methyl-2-naphthalen-1-yl-2-(2-pyrrolidin-1-ylethyl)hex-4-enamide |
InChI |
InChI=1S/C23H30N2O/c1-18(2)12-13-23(22(24)26,14-17-25-15-5-6-16-25)21-11-7-9-19-8-3-4-10-20(19)21/h3-4,7-12H,5-6,13-17H2,1-2H3,(H2,24,26) |
InChI Key |
HOCKJJPTFSEXEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC(CCN1CCCC1)(C2=CC=CC3=CC=CC=C32)C(=O)N)C |
Origin of Product |
United States |
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